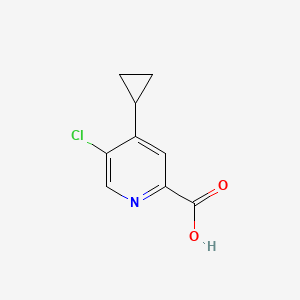

3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

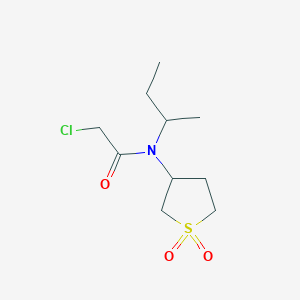

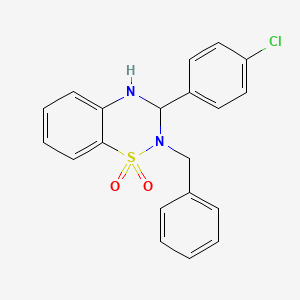

The compound is an indole derivative with a propanoic acid group and a fluorophenyl group. Indoles are a class of compounds that are part of many biologically active substances . The fluorophenyl group could potentially alter the properties of the compound, such as its reactivity or bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorophenyl group, and the propanoic acid group . The exact 3D conformation would depend on the specific positions of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the propanoic acid group could impart some degree of polarity to the molecule .Scientific Research Applications

Antimicrobial Activity

Research on compounds containing the indole group, such as 3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid, has revealed significant antimicrobial properties. For example, Schiff bases derived from similar indole compounds have shown remarkable antimicrobial activity, including antibacterial and antifungal effects, as well as anti-tubercular properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Fluorescence Imaging in Living Cells

Indole-based compounds, similar to this compound, have been used as ratiometric fluorescent pH probes for imaging in living cells. These probes exhibit specific fluorescence emission characteristics and have been applied successfully to monitor pH changes within cells, demonstrating their utility in biomedical research (Nan et al., 2015).

Synthesis of α,β-Unsaturated Carbonyl Compounds

Compounds structurally related to this compound have been used in the synthesis of α,β-unsaturated carbonyl compounds. Such syntheses are crucial in organic chemistry and pharmaceutical research for creating a wide array of bioactive molecules (Wang & Ikemoto, 2005).

Cardiovascular Pharmacology

Indole derivatives, similar in structure to this compound, have been evaluated for their cardiovascular pharmacological profiles. Studies have explored their effects on blood pressure and vascular tone, which could have implications for the development of new cardiovascular drugs (Pérez-Alvarez et al., 1999).

Pharmaceutical Manufacturing Processes

Compounds structurally related to this compound have been involved in the development of improved manufacturing processes for pharmaceuticals. For instance, specific indole derivatives have been used in the synthesis of fluvastatin, demonstrating their role in enhancing production efficiency and cost-effectiveness (Fuenfschilling, Hoehn, & Mutz, 2007).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

The broad spectrum of biological activities associated with indole derivatives suggests that this compound could potentially affect multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-23-15-4-2-3-13-14(9-10-16(21)22)17(20-18(13)15)11-5-7-12(19)8-6-11/h2-8,20H,9-10H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHHGVSJHSRMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2CCC(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

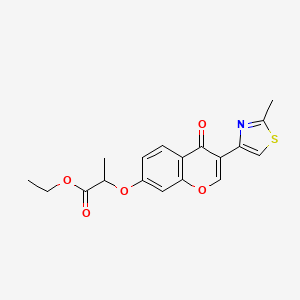

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)